N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

Description

Properties

IUPAC Name |

N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCGPKUAXCMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NN(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640193 |

Source

|

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-47-3 |

Source

|

| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, a molecule of significant interest in medicinal chemistry and drug discovery. The described synthesis is strategically designed in two key stages: the formation of the core pyrazole-aryl scaffold via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the methylaminomethyl group through reductive amination. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The target molecule, this compound, incorporates this important heterocycle, suggesting its potential as a valuable building block or a final active pharmaceutical ingredient (API). The strategic placement of the N-methylbenzylamine moiety further enhances its potential for interacting with biological targets. This guide will delineate a logical and reproducible synthetic strategy to access this promising compound.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection is at the C-N bond of the benzylamine, pointing to a reductive amination between an aldehyde precursor and methylamine. The aldehyde, 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, can be further disconnected at the pyrazole-phenyl bond, suggesting a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a powerful tool for its construction. This two-step approach offers a convergent and flexible synthesis, allowing for the potential to create a library of analogues by varying the coupling partners.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Two-Stage Approach

The forward synthesis is divided into two distinct and high-yielding stages:

Stage 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

The cornerstone of this synthesis is the creation of the C-C bond between the pyrazole and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its mild reaction conditions, high functional group tolerance, and commercial availability of reagents.[1][2]

Figure 2: Suzuki-Miyaura cross-coupling reaction for the synthesis of the key aldehyde intermediate.

Stage 2: Reductive Amination to Yield this compound

The final step involves the conversion of the synthesized aldehyde to the target benzylamine derivative. Reductive amination is a classic and highly efficient method for this transformation.[3][4] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride-donating agent.

Figure 3: Reductive amination for the final synthesis step.

Detailed Experimental Protocols

Synthesis of 1-Methyl-3-bromo-1H-pyrazole

The synthesis of the N-methylated bromopyrazole precursor is a critical initial step. While several methods exist, a reliable approach involves the direct bromination of 1-methylpyrazole. For a more scalable and regioselective synthesis, a multi-step process starting from methyl crotonate and methyl hydrazine can be employed to avoid the formation of isomeric impurities.[5]

Protocol: Bromination of Pyrazole followed by N-methylation

-

Bromination of 1H-Pyrazole: To a solution of 1H-pyrazole (1 eq.) in a suitable solvent such as aqueous hydrobromic acid, add a solution of potassium dichromate (0.5 eq.) dropwise at a controlled temperature (e.g., 5-15 °C).[6]

-

Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique such as HPLC or TLC until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction and extract the product with a suitable organic solvent. The crude 3-bromo-1H-pyrazole can be purified by crystallization or chromatography.

-

N-methylation: To a solution of 3-bromo-1H-pyrazole (1 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq.) followed by a methylating agent like methyl iodide (1.2 eq.).

-

Reaction Completion and Purification: Stir the reaction mixture at room temperature until completion. After an aqueous work-up, the desired 1-methyl-3-bromo-1H-pyrazole can be purified by distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 1H-Pyrazole | [6] |

| Brominating Agent | K2Cr2O7 / HBr | [6] |

| Methylating Agent | Methyl Iodide | General Knowledge |

| Typical Yield | 60-80% (over two steps) | Estimated |

Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 1-methyl-3-bromo-1H-pyrazole (1 eq.), 4-formylphenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).[1][2]

-

Addition of Base and Solvent: Add a solution of potassium carbonate (2 eq.) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

| Parameter | Value | Reference |

| Catalyst | Pd(PPh3)4 | [1][2] |

| Base | K2CO3 | [1][2] |

| Solvent | DMF/H2O | [1][2] |

| Temperature | 80-100 °C | [1][2] |

| Typical Yield | 70-90% | Estimated |

Synthesis of this compound

Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1 eq.) in a suitable solvent such as dichloromethane (DCM). Add a solution of methylamine (1.5 eq., e.g., as a solution in THF or as methylamine hydrochloride with a base) and a catalytic amount of acetic acid.[3][4]

-

Reduction: Stir the mixture at room temperature for a period to allow for imine formation. Then, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.

| Parameter | Value | Reference |

| Amine Source | Methylamine | [3][4] |

| Reducing Agent | NaBH(OAc)3 | [7] |

| Solvent | Dichloromethane (DCM) | [3] |

| Typical Yield | 80-95% | Estimated |

Alternative Synthetic Strategies

While the described pathway is robust and efficient, alternative synthetic routes can also be considered. For instance, the pyrazole ring could be constructed onto a pre-existing aryl scaffold. This might involve the condensation of a 1,3-dicarbonyl compound (derived from 4-acetylbenzaldehyde) with methylhydrazine. However, this approach may lead to regioisomeric mixtures and require more complex purification steps. Another possibility is the direct functionalization of an N-methylated pyrazole at the 3-position, though this can be challenging to achieve with high regioselectivity. The Suzuki-Miyaura approach generally offers superior control and flexibility.

Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process involving a Suzuki-Miyaura cross-coupling to form the key aldehyde intermediate, followed by a reductive amination. This methodology is characterized by its high yields, operational simplicity, and the use of readily available starting materials. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable compound and its analogues for further investigation in the pursuit of novel therapeutic agents.

References

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 12, 2026, from [Link]

- Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. (2011). International Journal of Drug Design and Discovery.

-

Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. (n.d.). International Journal of Drug Design and Discovery. Retrieved January 12, 2026, from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved January 12, 2026, from [Link]

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). Retrieved January 12, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2014).

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2021). MDPI.

- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2013).

- Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021).

- Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. (2022).

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022).

- Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. (2013).

- Synthesis and Pharmacological Aspects of Some Novel N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5- Yl)Amino)Thiazol-4-Yl) Phenyl)(Alkyl) Amide Derivatives. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]

- 3. youtube.com [youtube.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

a comprehensive review of pyrazole derivatives in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have led to the development of a wide array of therapeutic agents with significant clinical impact. This in-depth technical guide provides a comprehensive review of pyrazole derivatives in medicinal chemistry, delving into their synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern their therapeutic efficacy. We will explore the causal relationships behind the design of pyrazole-based drugs, detail key experimental protocols, and present a forward-looking perspective on the future of this indispensable heterocyclic core in drug discovery.

Introduction: The Enduring Legacy of the Pyrazole Moiety

First synthesized in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of modern drug design.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and the conformational rigidity it imparts on molecules, make it an ideal framework for interacting with a variety of biological targets.[2] The therapeutic relevance of pyrazoles is underscored by the number of FDA-approved drugs that incorporate this motif, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil.[1][3] This guide will dissect the chemical and biological attributes that contribute to the widespread success of pyrazole derivatives in medicinal chemistry.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is crucial for modulating pharmacological activity.

Knorr Pyrazole Synthesis: A Classic Approach

One of the most fundamental methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4] This reaction proceeds through a cyclocondensation mechanism, offering a straightforward route to a wide range of substituted pyrazoles.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative [2]

-

Reaction Setup: To a solution of an appropriate 1,3-dicarbonyl compound (1 equivalent) in ethanol, add the desired hydrazine derivative (1 equivalent).

-

Catalysis: A catalytic amount of a suitable acid (e.g., acetic acid) or a nano-catalyst like nano-ZnO can be added to facilitate the reaction.[2]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and hydrazines, allowing for the introduction of various substituents at positions 1, 3, and 5 of the pyrazole ring.

Other Synthetic Methodologies

Beyond the Knorr synthesis, other notable methods include:

-

Reaction of α,β-unsaturated carbonyl compounds with hydrazines. [4][5]

-

1,3-dipolar cycloaddition reactions. [2]

-

Multicomponent reactions , which offer an efficient one-pot synthesis of highly functionalized pyrazoles.[1]

The choice of a specific synthetic strategy is a critical experimental decision, directly impacting the accessibility of target compounds and the overall efficiency of the drug discovery process.

Figure 1: A simplified diagram of the Knorr pyrazole synthesis.

Pharmacological Landscape of Pyrazole Derivatives

The pyrazole scaffold is a testament to the concept of a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[2][6] This section will explore some of the most significant therapeutic areas where pyrazole derivatives have made a substantial impact.

Anti-inflammatory Agents: The Celecoxib Story

Perhaps the most well-known application of pyrazole derivatives is in the development of anti-inflammatory drugs.[7][8] The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib (Celebrex®), is a prime example.[9]

Mechanism of Action: Inflammation is mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes.[10] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is induced during inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[7] Celecoxib's diaryl-substituted pyrazole structure allows for selective binding to the active site of COX-2, inhibiting prostaglandin production and thus reducing inflammation and pain with a lower risk of gastrointestinal issues.[9][10][11] The sulfonamide group of celecoxib is crucial for its selectivity, as it interacts with a hydrophilic side pocket present in COX-2 but not in COX-1.[9][10]

Figure 2: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Structure-Activity Relationship (SAR) Insights: The development of selective COX-2 inhibitors involved extensive SAR studies. Key findings include:

-

The presence of a p-sulfonamidophenyl group at the N-1 position of the pyrazole is critical for COX-2 selectivity.[7]

-

A p-tolyl group at the C-5 position contributes to potent inhibitory activity.[7]

-

A trifluoromethyl group at the C-3 position enhances both potency and selectivity.[7]

These insights guided the rational design of celecoxib and other related coxibs.

Anticancer Agents: A Multifaceted Approach

Pyrazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[12][13][14] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, Crizotinib is an ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[15]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through various pathways, including the activation of caspases.[13]

-

DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[13]

Table 1: Anticancer Activities of Representative Pyrazole Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Reference |

| Pyrazole-containing isolongifolanone derivatives | Apoptosis induction | MCF-7, A549, Hela | [13] |

| Polysubstituted pyrazoles | DNA binding | HepG2 | [13] |

| Pyrazole-thiazolidinone hybrids | Not specified | Lung cancer cell lines | [16] |

| Pyrazole-isoxazole hybrids | Cytotoxic activity | Various human cancer cells | [16] |

Antimicrobial and Antifungal Activities

The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6][17][18]

-

Antibacterial Action: Pyrazole derivatives have been shown to inhibit bacterial topoisomerases and DNA gyrase, essential enzymes for bacterial DNA replication.[6][18] Some derivatives exhibit potent activity against resistant strains like MRSA.[6][18]

-

Antifungal Properties: Certain pyrazole compounds have displayed efficacy against various fungal pathogens.[6][17]

The antimicrobial activity of pyrazoles is highly dependent on the nature and position of substituents on the pyrazole ring, offering a rich field for further optimization.

Central Nervous System (CNS) Applications

The pyrazole scaffold has also been explored for its potential in treating neurological disorders.[19][20][21]

-

Cannabinoid Receptor Antagonists: Pyrazole derivatives, such as Rimonabant, were developed as selective CB1 receptor antagonists for the treatment of obesity.[22][23] SAR studies revealed that a para-substituted phenyl ring at the C-5 position, a carboxamido group at the C-3 position, and a 2,4-dichlorophenyl substituent at the N-1 position were crucial for potent and selective CB1 antagonism.[22][23][24]

-

Neurodegenerative Diseases: Recent research has focused on the potential of pyrazole derivatives in Alzheimer's and Parkinson's diseases.[19][25][26] These compounds can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of these diseases.[21][26]

Future Perspectives and Conclusion

The journey of pyrazole derivatives in medicinal chemistry is far from over. The inherent versatility of the pyrazole scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future directions in this field are likely to include:

-

Multi-target Drug Design: The development of pyrazole derivatives that can simultaneously modulate multiple targets holds promise for treating complex diseases like cancer and neurodegenerative disorders.[7]

-

Novel Drug Delivery Systems: The formulation of pyrazole derivatives into advanced drug delivery systems can enhance their bioavailability and therapeutic efficacy.[27]

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3335. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical Health Risks, 10(1), 1-8. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6598. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Review and Letters, 8(1), 867-882. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (2021). Polycyclic Aromatic Compounds, 1-14. [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 435-450. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6), 1-5. [Link]

-

Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). ChemistrySelect, 9(16), e202304604. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3335. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-364. [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). Japanese Journal of Pharmacology, 76(2), 153-163. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

-

Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Organic Preparations and Procedures International, 46(6), 503-518. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). Molecules, 20(2), 2536-2555. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules, 22(1), 117. [Link]

-

Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2001). Journal of Medicinal Chemistry, 44(22), 3737-3740. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6496. [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). Pharmaceutics, 14(8), 1563. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2024). Current Organic Synthesis, 21(1), 1-15. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2022). Polycyclic Aromatic Compounds, 1-17. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (2025). Current Organic Synthesis, 22(1), 1-15. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1151-1172. [Link]

-

Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2021, July 27). Slideshare. [Link]

-

(a) Represented FDA-approved drugs containing a pyrazole nucleus. (b)... (n.d.). ResearchGate. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). Molecules, 27(13), 4235. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(21), 1735-1766. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1151-1172. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijnrd.org [ijnrd.org]

- 17. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 26. eurekaselect.com [eurekaselect.com]

- 27. mdpi.com [mdpi.com]

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine chemical properties and structure

An In-depth Technical Guide to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole-benzylamine scaffold is a key pharmacophore found in numerous biologically active agents. This document details the molecule's structural characteristics, physicochemical properties, a robust synthetic pathway via a key aldehyde intermediate, and discusses its pharmacological relevance. The content is intended for researchers, chemists, and professionals in the field of drug discovery, offering expert insights into the causality behind synthetic choices and the compound's potential applications.

Introduction: The Pyrazole-Benzylamine Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyrazole ring acts as a versatile bioisostere for phenyl groups, enhancing properties like lipophilicity and metabolic stability while providing specific hydrogen bonding capabilities crucial for target engagement.[1]

When coupled with a benzylamine moiety, the resulting scaffold becomes a potent pharmacophore. The benzylamine portion can form critical hydrogen bonds and ionic interactions with biological targets, such as the active sites of enzymes.[1] this compound combines these features, presenting a specific substitution pattern that is of interest for probing structure-activity relationships (SAR) in various therapeutic areas. This guide elucidates the core chemical nature of this specific molecule.

Molecular Structure and Chemical Properties

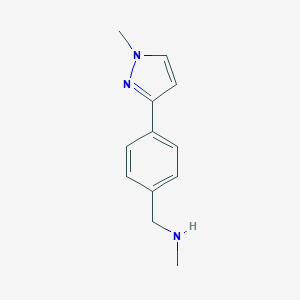

The structure of this compound features a central benzene ring substituted at the 1 and 4 positions. A 1-methyl-pyrazol-3-yl group is attached to the 4-position of the benzene ring, and an N-methylaminomethyl group is at the 1-position.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While specific experimentally determined data for this compound are not widely published, its properties can be calculated based on its structure. The properties of its direct synthetic precursor, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, are available from commercial suppliers.[4]

| Property | Value | Source |

| IUPAC Name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | - |

| Molecular Formula | C₁₂H₁₅N₃ | Calculated |

| Molecular Weight | 201.27 g/mol | Calculated |

| CAS Number | Not assigned / Not found | - |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

| pKa (Strongest Basic) | ~9.7 (Predicted for N-methylbenzylamine moiety) | [5] |

Synthesis Protocol: A Self-Validating Approach

The most logical and efficient synthesis of this compound involves a two-step process starting from the corresponding benzaldehyde intermediate. This approach ensures high purity and yield by utilizing well-established and reliable chemical transformations.

Synthesis Workflow Overview

Caption: Workflow for the synthesis via reductive amination.

Step 1: Synthesis of the Aldehyde Intermediate (Precursor)

The key intermediate, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179055-27-7) , is commercially available, which validates the feasibility of the overall synthesis.[4] For research purposes requiring its de novo synthesis, a standard approach would be a Suzuki or Stille cross-coupling reaction between a protected 4-formylphenylboronic acid and a 3-halo-1-methylpyrazole, followed by deprotection. An alternative, well-documented method involves the [3+2] cycloaddition of a substituted hydrazone with a β-nitrostyrene derivative.[6]

Step 2: Reductive Amination Protocol

This protocol describes the conversion of the aldehyde intermediate to the target N-methylbenzylamine. Reductive amination is a highly efficient method for forming C-N bonds.[7] The causality for this choice is its high selectivity; the reducing agent, sodium triacetoxyborohydride, is mild enough to not reduce the aldehyde but is highly effective at reducing the in-situ formed iminium ion, minimizing side reactions.

Materials:

-

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq)

-

Methylamine (2.0 M solution in THF or MeOH, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Glacial Acetic Acid (catalytic, ~5 mol%)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq) and dissolve in anhydrous DCM.

-

Imine Formation: Add methylamine solution (1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the subsequent reduction.[8] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), to afford the pure this compound.

Pharmacological Significance and Field Insights

The structural motifs within this compound are of high interest in drug design.

-

Pyrazole as an Aryl Bioisostere: The pyrazole ring serves as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties. It can participate in π-π stacking interactions with aromatic residues in protein binding pockets, as seen in Factor Xa inhibitors.[1]

-

Hydrogen Bonding: The pyrazole's N-2 atom is a hydrogen bond acceptor, while the secondary amine proton of the benzylamine group is a hydrogen bond donor. This dual capability allows for specific and strong interactions with biological targets.[1]

-

Broad-Spectrum Activity: Pyrazole derivatives are known to possess a wide array of biological activities, making them attractive scaffolds for developing new therapeutic agents against various diseases.[9][10] The specific substitution pattern of the target molecule could modulate its activity and selectivity for different targets.

Safety and Handling

As a novel chemical entity, a specific Safety Data Sheet (SDS) is not available. However, based on its structural class (aromatic amine), standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Incompatibilities: Aromatic amines are generally incompatible with strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its structure is built upon a pharmacologically validated pyrazole-benzylamine scaffold. The synthetic route via reductive amination of its commercially available aldehyde precursor is efficient, scalable, and follows established, reliable chemical principles. This guide provides the foundational knowledge required for the synthesis, handling, and further investigation of this compound and its derivatives in drug discovery programs.

References

- Song, L., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.

- Patel, R., et al. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Research Journal of Pharmacy and Technology.

- PubChem. N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. National Center for Biotechnology Information.

- Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Science.

- Shaaban, M. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

- Santa Cruz Biotechnology, Inc. 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

-

Deng, X., & Mani, N. S. (2006). A Novel [3+2] Cycloaddition Approach to Pyrazoles: 1,3-Dipolar Cycloaddition of Hydrazones to β-Nitrostyrenes. Organic Syntheses. Available at: [Link]

-

Chem Simplify (2023). Reductive Amination. YouTube. Available at: [Link]

-

FooDB. Showing Compound N-Methylbenzylamine (FDB012647). Available at: [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Opinion in Drug Discovery & Development. (Note: While this specific paper isn't in the search results, the general principle of reductive amination is widely documented in organic chemistry literature and textbooks.) A similar concept is discussed in: ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 10. One moment, please... [japtronline.com]

An In-depth Technical Guide to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, a compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule represents a unique scaffold for the development of novel therapeutic agents. This document details its identification, physicochemical properties, a plausible and detailed synthetic route, and the broader context of its potential applications.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound has not been identified in major chemical databases, its key precursor, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde , is registered under CAS Number 179055-27-7 [1]. The absence of a dedicated CAS number for the final compound suggests it may be a novel or non-commercial research chemical.

Systematic Name: this compound

Molecular Formula: C₁₂H₁₅N₃

Synonyms: While no direct synonyms for the complete molecule are widely documented, the core structures are known by various names:

-

N-Methylbenzylamine moiety: methylbenzylamine, N-benzylmethylamine, benzyl methyl amine[2][3][4][5].

-

Pyarazole moiety: The core is a substituted pyrazole, a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms[6][7].

Predicted Physicochemical Properties: The following table outlines the predicted physicochemical properties of this compound, based on its structure and data from analogous compounds like N-methylbenzylamine.

| Property | Predicted Value/Information | Source |

| Molecular Weight | 201.27 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [2][3][8] |

| Boiling Point | >190 °C (for N-methylbenzylamine) | [2][4][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate. | [2][3][8] |

| Stability | Stable under normal conditions. May be sensitive to air (reaction with CO₂) and incompatible with strong oxidizing agents and acids. | [2][4] |

Synthesis Methodology

A robust and logical synthetic pathway to this compound involves a two-step process: first, the synthesis of the key aldehyde intermediate, followed by reductive amination.

Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A common and effective method for forming the C-C bond between the pyrazole and phenyl rings is the Suzuki-Miyaura cross-coupling reaction[9][10][11][12]. This would involve coupling a suitably protected 3-halopyrazole with a formyl-substituted phenylboronic acid, followed by N-methylation of the pyrazole.

Conceptual Workflow for Aldehyde Synthesis:

Caption: Synthesis of the key aldehyde intermediate.

Step 2: Reductive Amination to Yield this compound

Reductive amination is a widely used and efficient method for forming amines from carbonyl compounds[13][14][15][16][17]. This step involves the reaction of the synthesized aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask, add 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1 equivalent).

-

Solvent Addition: Dissolve the aldehyde in a suitable solvent, such as methanol or ethanol.

-

Amine Addition: Add a solution of methylamine (1.5-2.0 equivalents) to the flask.

-

Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate[13].

-

Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reducing Agent: Carefully add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), in portions. The latter is often preferred as it selectively reduces the iminium ion in the presence of the aldehyde[16].

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final this compound.

Workflow for Reductive Amination:

Caption: Reductive amination of the aldehyde intermediate.

Potential Applications and Research Context

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties[6][7][18][19]. The pyrazole nucleus is a privileged scaffold found in several FDA-approved drugs[6].

The incorporation of a benzylamine moiety further enhances the potential for biological activity. Benzimidazole-pyrazole hybrids, for instance, have shown promising antimicrobial effects[20]. The specific substitution pattern of this compound makes it an interesting candidate for screening in various therapeutic areas. Given the prevalence of pyrazole-containing compounds as kinase inhibitors in oncology, this molecule could be a valuable building block for the development of novel targeted therapies.

Safety Information

While specific toxicity data for this compound is not available, general precautions for handling substituted benzylamines and heterocyclic compounds should be followed:

-

Handling: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Health Hazards: N-methylbenzylamine is known to be irritating to the skin, eyes, and mucous membranes[8]. Ingestion and inhalation can be harmful[4]. Similar hazards should be assumed for this derivative.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials like strong acids and oxidizing agents[2][4][8].

Conclusion

References

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Showing Compound N-Methylbenzylamine (FDB012647). FooDB. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

Reductive Amination. YouTube. [Link]

-

Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]

-

Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

-

Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Preprints.org. [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health. [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]/1422-8599/2009/4/M639)

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 4. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 5. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-METHYLBENZYLAMINE (NMBA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. academicstrive.com [academicstrive.com]

- 20. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Applied Guide to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine: A Novel Heterocyclic Candidate for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and practical exploration of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, a novel heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of organic chemistry, computational modeling, and the known bioactivities of its core scaffolds—pyrazole and benzylamine—to construct a predictive framework for its properties, synthesis, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the investigation of this promising compound.

Introduction: Deconstructing a Molecule of Interest

This compound is a small molecule that marries two key pharmacophores: a substituted pyrazole ring and a benzylamine moiety. Pyrazole and its derivatives are a cornerstone of medicinal chemistry, forming the core of numerous clinically approved drugs due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The pyrazole ring's versatility allows for rational modifications to tune its therapeutic effects[1]. The benzylamine scaffold is also a common feature in pharmaceuticals, often serving as a precursor in organic synthesis or as a key structural element for interacting with biological targets[4].

The specific arrangement of these components in this compound suggests a molecule designed for specific biological interactions, warranting a thorough theoretical investigation. This guide will proceed by first examining the predicted physicochemical and electronic properties of the molecule, followed by a proposed synthetic route and purification protocol. Finally, we will explore its potential biological activities through the lens of computational modeling and suggest in vitro assays for experimental validation.

Theoretical Properties and Molecular Architecture

A foundational understanding of a novel compound begins with its theoretical properties. These predictions, derived from its constituent parts, guide experimental design and hypothesis generation.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the general characteristics of similar aromatic amines and pyrazole-containing compounds.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₁₅N₃ | Provides the elemental composition. |

| Molecular Weight | ~201.27 g/mol | Influences absorption and diffusion properties. |

| LogP (Octanol/Water) | 2.0 - 3.0 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Affects cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the secondary amine) | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 3 (from the pyrazole nitrogens and the secondary amine) | Influences solubility and target binding. |

| Rotatable Bonds | 3 | Contributes to conformational flexibility and target adaptation. |

Structural and Electronic Analysis

The molecular architecture of this compound suggests several key features for biological activity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking[5]. The N-methyl group on the pyrazole ring enhances metabolic stability and can influence the ring's electronic properties. The benzylamine portion provides a basic nitrogen center, which is likely to be protonated at physiological pH, allowing for ionic interactions with biological targets.

Computational studies, such as Density Functional Theory (DFT), are invaluable for understanding the electronic properties and reactivity of novel molecules[6][7][8]. A DFT analysis of this compound would likely reveal the distribution of electron density, with the nitrogen atoms of the pyrazole and the amine group being regions of high electron density, making them potential sites for interaction with electrophilic species or metal ions.

Caption: 2D representation of this compound.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound can be designed based on established organic chemistry reactions. A multi-step synthesis is likely required, starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized from 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde and methylamine through reductive amination. The benzaldehyde intermediate could be formed via a Suzuki coupling between a boronic acid derivative of 1-methyl-1H-pyrazole and 4-formylphenylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole

-

To a solution of 3-bromopyrazole in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH).

-

Slowly add methyl iodide (CH₃I) to the mixture at room temperature.

-

Stir the reaction for several hours until completion, monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 3-bromo-1-methyl-1H-pyrazole.

Step 2: Suzuki Coupling to form 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

-

In a reaction vessel, combine 3-bromo-1-methyl-1H-pyrazole, 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., argon) at reflux for several hours.

-

After cooling, extract the product into an organic solvent.

-

Purify the product by column chromatography to yield 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

Step 3: Reductive Amination to yield this compound

-

Dissolve 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde and an excess of methylamine (as a solution in a suitable solvent like methanol) in a reaction vessel.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Stir the reaction at room temperature until the imine intermediate is fully reduced.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Biological Activity and Experimental Validation

The structural motifs of this compound suggest several potential biological activities. Pyrazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties[3][9][10].

Computational Docking and Target Prediction

Molecular docking simulations can be employed to predict the binding affinity of this compound to various biological targets. Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary area of investigation would be its interaction with the ATP-binding pockets of various kinases implicated in cancer and inflammatory diseases[3].

Caption: Proposed workflow for the investigation of the target molecule.

Potential Therapeutic Areas and In Vitro Assays

-

Oncology: Many pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases involved in cell proliferation and survival[3].

-

Suggested Assay: A panel of cancer cell line proliferation assays (e.g., MTT or CellTiter-Glo) could be used to screen for cytotoxic or cytostatic effects. Follow-up studies could include kinase inhibition assays for specific targets identified through docking.

-

-

Inflammation: Pyrazole-containing compounds, such as celecoxib, are known inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[2].

-

Suggested Assay: In vitro COX-1 and COX-2 inhibition assays would be a logical starting point to evaluate the anti-inflammatory potential.

-

-

Neurodegenerative Diseases: The benzylamine scaffold is present in some compounds targeting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders[4].

-

Suggested Assay: MAO-A and MAO-B inhibition assays could reveal potential activity in this area.

-

Conclusion and Future Directions

This compound represents a molecule of significant theoretical interest at the intersection of two well-established pharmacophores. While empirical data on this specific compound is lacking, a systematic approach combining computational prediction, targeted synthesis, and hypothesis-driven in vitro testing can efficiently elucidate its therapeutic potential. The frameworks and protocols outlined in this guide provide a comprehensive roadmap for researchers to embark on the exploration of this novel chemical entity. Future work should focus on the successful synthesis and characterization of the compound, followed by a broad biological screening to identify its primary mechanism of action and most promising therapeutic applications.

References

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation - OUCI. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine | C12H15N3 | CID 18525877. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - - PubMed Central. Available at: [Link]

-

Benzylamine - Wikipedia. Available at: [Link]

-

3-pyrazol-1-yl-benzylamine [ 687635-04-7 ]. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

-

5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed. Available at: [Link]

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

-

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl) - NIH. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Available at: [Link]

-

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H) - NIH. Available at: [Link]

-

3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5 - PubMed Central. Available at: [Link]

-

4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(

ngcontent-ng-c1311558766="" class="ng-star-inserted">2H_2)sulfonamide. Available at: [Link] -

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylamine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine discovery and history

An In-depth Technical Guide to the Synthesis and Implied Scientific History of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine

Abstract

This technical guide delineates the synthetic pathways and contextual history of this compound, a heterocyclic compound representative of scaffolds utilized in modern medicinal chemistry. While a singular, formal discovery paper for this specific molecule is not prominent in the scientific literature, its existence is inferred through the availability of its direct synthetic precursor and the extensive research on structurally related compounds. This document provides a detailed exploration of its most plausible synthetic routes, including the construction of the key aryl-pyrazole intermediate via Suzuki-Miyaura cross-coupling and its subsequent conversion to the target amine through reductive amination. The scientific significance of this molecule is discussed within the broader context of drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, as evidenced by numerous patents and research articles. This guide serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a well-grounded perspective on the compound's relevance.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active compounds. The significance of this scaffold is underscored by its presence in several FDA-approved drugs, where it serves as a core structural element for targeting a diverse range of biological entities.

This compound is a molecule that embodies the strategic combination of this privileged pyrazole core with other key pharmacophoric features. Its structure can be deconstructed into three primary components:

-

A 1,3-disubstituted Pyrazole Ring: The specific substitution pattern is crucial for orienting appended functional groups in three-dimensional space to interact with biological targets.

-

A Phenyl Linker: This aromatic spacer provides a rigid backbone, connecting the pyrazole ring to the amine functionality.

-

An N-methylbenzylamine Moiety: This group is frequently employed in drug design to enhance solubility, modulate basicity (pKa), and form critical ionic or hydrogen-bond interactions with protein residues, such as the hinge region of kinases.

This guide will detail the logical synthesis of this molecule and explore its historical and scientific importance by examining the landscape of closely related compounds that have driven pharmaceutical research.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a convergent strategy. A retrosynthetic analysis reveals two key bond disconnections: the carbon-nitrogen bond of the secondary amine and the carbon-carbon bond between the pyrazole and phenyl rings.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179055-27-7) as the pivotal intermediate.[1] The overall synthetic plan therefore involves two primary stages:

-

Formation of the aryl-pyrazole aldehyde intermediate.

-

Conversion of the aldehyde to the target secondary amine via reductive amination.

Synthesis of the Key Intermediate: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

The creation of the carbon-carbon bond between the pyrazole and phenyl rings is a critical step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this transformation due to its mild conditions and high functional group tolerance.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of a pyrazole-boronic acid with an aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-methyl-1H-pyrazole-3-boronic acid (1.0 eq), 4-bromobenzaldehyde (1.1 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde as a solid.

| Component | Role | Typical Examples | Reference |

| Palladium Catalyst | Active catalyst for the C-C bond formation | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | [4] |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | PPh₃, XPhos, SPhos | [3] |

| Base | Activates the boronic acid and facilitates transmetalation | Na₂CO₃, K₃PO₄, Cs₂CO₃ | [3][4] |

| Solvent System | Solubilizes reactants and facilitates the reaction | Dioxane/H₂O, Toluene/H₂O, DMF | [4] |

Table 1: Key components for the Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for Suzuki-Miyaura synthesis of the key aldehyde intermediate.

Final Synthesis Step: Reductive Amination

Reductive amination is a robust and efficient method for forming amines from carbonyl compounds. [from first search: 2, 4] It proceeds in one pot by first forming an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent.

Experimental Protocol: One-Pot Reductive Amination